17alpha-Ethylestradiol 3-methyl ether
Description
Nomenclature and Chemical Identity in Research Context
In academic and research settings, precise identification of chemical compounds is paramount. Mestranol (B1676317) is known by several names and identifiers, which are crucial for accurate documentation and database searches. Its systematic IUPAC name is (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol. nih.gov This nomenclature precisely describes its complex steroidal structure.
Key chemical and physical properties of mestranol are summarized in the interactive data table below.
| Identifier | Value |
| IUPAC Name | (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol nih.gov |
| CAS Number | 72-33-3 nih.govnist.gov |
| Molecular Formula | C21H26O2 nih.govnist.gov |
| Molecular Weight | 310.43 g/mol sigmaaldrich.com |
| Synonyms | Ethynylestradiol 3-methyl ether, EE3ME, 3-Methoxy-17alpha-ethynylestradiol nih.govnist.gov |
Historical Perspectives on Steroid Ether Research
The development of synthetic hormones was a significant scientific achievement of the 20th century. pbs.org The story of mestranol begins in the 1950s, a pivotal period for steroid research. In 1956, during the initial large-scale clinical trials of the progestogen noretynodrel for oral contraception, it was discovered that the synthesis process had been contaminated with a small amount of mestranol (the 3-methyl ether of ethinylestradiol). wikipedia.org When this "impurity" was removed, researchers noted higher rates of breakthrough bleeding in trial participants. wikipedia.org
This serendipitous finding led to the recognition of mestranol as a potent synthetic estrogen. wikipedia.org It was then intentionally added back to the formulation, leading to the creation of Enovid, the first combination oral contraceptive, which contained both noretynodrel and mestranol. wikipedia.org The semi-synthetic estrogens, ethinyl estradiol (B170435) and mestranol, were initially produced for oral contraception but were also utilized in menopausal therapy. taylorandfrancis.com The intentional inclusion of an estrogenic component like mestranol was found to enhance contraceptive efficacy by suppressing gonadotropins and providing better control over the menstrual cycle. taylorandfrancis.com
Role as a Synthetic Steroidal Prodrug in Research Models
A key aspect of mestranol's pharmacology, elucidated through extensive research, is its function as a prodrug. wikipedia.orgdrugbank.compediatriconcall.com Mestranol itself is biologically inactive. drugbank.compediatriconcall.commedchemexpress.com To exert its estrogenic effects, it must first undergo metabolic activation in the body. drugbank.comnih.gov
This activation occurs primarily in the liver, where the methyl group at the C3 position is removed through a process called O-demethylation. pediatriconcall.comnih.gov This metabolic conversion transforms mestranol into its active metabolite, ethinylestradiol, which is a potent synthetic estrogen. medchemexpress.comnih.gov Research has shown that the conversion efficiency of mestranol to ethinylestradiol is approximately 70%. wikipedia.orgdrugbank.compediatriconcall.com Further in vitro studies using human liver microsomes have identified the specific cytochrome P450 enzyme responsible for this reaction as CYP2C9. nih.gov
This prodrug mechanism has been a subject of interest in pharmacokinetic and pharmacodynamic studies, providing a model for understanding the metabolic activation of other synthetic steroids. The table below details the metabolic conversion of mestranol.
| Prodrug | Active Metabolite | Conversion Efficiency | Primary Enzyme |
| Mestranol | Ethinylestradiol | 70% wikipedia.orgdrugbank.compediatriconcall.com | CYP2C9 nih.gov |
Significance as a Research Xenoestrogen
In addition to its pharmaceutical applications, mestranol is studied as a xenoestrogen—a foreign compound that mimics the effects of endogenous estrogen. nih.govwikipedia.org Xenoestrogens are a class of endocrine-disrupting chemicals that can interfere with the normal functioning of the endocrine system. biocare.co.uk The widespread use of synthetic estrogens like mestranol has led to their presence in the environment, raising concerns about their potential impact on wildlife and human health. mdpi.com
Research has detected mestranol in environmental samples. For instance, a 2021 study identified mestranol as one of 12 compounds associated with estrogenic activity in sludge samples from wastewater treatment plants in California. wikipedia.org The presence of such compounds in aquatic environments is of particular concern, as they can lead to reproductive and developmental abnormalities in fish and other wildlife. mdpi.com The study of mestranol as a xenoestrogen contributes to the broader field of environmental toxicology and helps inform risk assessments for endocrine-disrupting compounds. wikipedia.orgmdpi.com
Structure
3D Structure
Properties
CAS No. |
17550-03-7 |
|---|---|
Molecular Formula |
C21H30O2 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
(8R,9S,13S,14S,17S)-17-ethyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol |
InChI |
InChI=1S/C21H30O2/c1-4-21(22)12-10-19-18-7-5-14-13-15(23-3)6-8-16(14)17(18)9-11-20(19,21)2/h6,8,13,17-19,22H,4-5,7,9-12H2,1-3H3/t17-,18-,19+,20+,21+/m1/s1 |
InChI Key |
NVYBDSYHTNOJSQ-MJCUULBUSA-N |
SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Isomeric SMILES |
CC[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C)O |
Canonical SMILES |
CCC1(CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C)O |
Other CAS No. |
17550-03-7 |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Research
Established Synthetic Methodologies for 17alpha-Ethylestradiol 3-methyl ether
The traditional and most established synthesis of this compound is a two-step process starting from estrone (B1671321). This process involves the methylation of the phenolic hydroxyl group at the C-3 position, followed by the introduction of an ethynyl (B1212043) group at the C-17 position.
The first step is the O-methylation of the estrone core. A common and rapid method for this transformation is extractive alkylation. In this procedure, the estrogen, dissolved in an aqueous base, is treated with a phase-transfer catalyst like a tetrahexylammonium (B1222370) salt and an alkylating agent such as methyl iodide in a solvent like methylene (B1212753) chloride. This process efficiently yields the 3-methyl ether derivative.
The second key step is the ethynylation of the 17-keto group of estrone 3-methyl ether. The classic approach involves reacting the ketone with an acetylide salt, such as potassium acetylide, in a suitable solvent. This nucleophilic addition reaction introduces the 17α-ethynyl group, converting the ketone into a tertiary alcohol and finalizing the synthesis of the target molecule. google.comnih.gov This sequence, starting from estrone 3-methyl ether, is a cornerstone of its established production. nih.gov
Advanced Synthetic Approaches and Catalysis in Steroid Ether Chemistry
Modern synthetic chemistry seeks to improve upon established methods by enhancing efficiency, safety, and yield. In the context of this compound and related steroid ethers, this has led to the development of multi-step, one-pot syntheses and the application of advanced catalytic systems.
In the realm of catalysis, research into selective O-methylation using solid-acid catalysts is ongoing, aiming to replace traditional reagents with more environmentally benign and reusable alternatives. mdpi.com For the ethynylation step, a significant advancement is the development of a one-pot ethynylation and catalytic desilylation reaction. researchgate.net This method avoids the use of hazardous and explosive acetylene (B1199291) gas by employing trimethylsilylacetylide. The resulting silylated intermediate is then desilylated in the same pot using a catalytic amount of a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), affording the final product in high yield. researchgate.net
Addition Reactions and Functional Group Modifications
The synthesis of this compound is fundamentally reliant on key addition reactions and functional group modifications.
Addition Reactions: The most critical addition reaction is the ethynylation of the 17-keto group of estrone 3-methyl ether.
Traditional Method: This involves the nucleophilic addition of an acetylide anion (generated from acetylene gas and a strong base) to the carbonyl carbon. google.com
Advanced Method: A safer and more controlled alternative uses trimethylsilylacetylide. The addition of this reagent to the ketone forms a C-17α-trimethylsilylacetylenyl adduct. This is followed by a desilylation step to reveal the terminal alkyne, a process that can be achieved catalytically. researchgate.net
Functional Group Modifications: The primary functional group modification is the conversion of the C-3 phenolic hydroxyl group to a methyl ether.
O-Methylation: This is typically achieved via Williamson ether synthesis, using a methylating agent like methyl iodide in the presence of a base. lookchem.com The efficiency of this step can be enhanced using phase-transfer catalysis, as described previously.
The following table summarizes the key reactions involved in the synthesis:
| Reaction Type | Step | Reagents | Description |
|---|---|---|---|
| Functional Group Modification | O-Methylation | Estrone, Methyl Iodide, Base (e.g., K2CO3) | Converts the C-3 hydroxyl group of estrone into a methyl ether to form estrone 3-methyl ether. |
| Addition Reaction | Ethynylation | Estrone 3-methyl ether, Potassium Acetylide or Trimethylsilylacetylide | Adds an ethynyl group to the C-17 ketone, forming the tertiary alcohol and completing the carbon skeleton. |
| Functional Group Modification | Desilylation (Advanced Method) | 17α-trimethylsilylacetylenyl intermediate, Catalytic TBAF | Removes the trimethylsilyl (B98337) protecting group from the alkyne in the one-pot advanced synthesis. researchgate.net |
Synthesis of Labeled this compound Analogs for Research
The synthesis of isotopically labeled analogs of this compound is crucial for a variety of research applications, particularly in metabolism studies and as internal standards for quantitative analysis. moravek.com The choice of isotope (e.g., deuterium, tritium (B154650), or carbon-14) depends on the specific application. moravek.comnih.gov
Deuterium-labeled analogs, such as Mestranol-d4, are available commercially and are valuable for use in mass spectrometry-based quantification methods. medchemexpress.com The incorporation of stable heavy isotopes can affect the pharmacokinetic and metabolic profiles of a drug, a phenomenon that is itself a subject of study. medchemexpress.com
Radiolabeled versions, particularly those incorporating tritium (³H) or carbon-14 (B1195169) (¹⁴C), have been used to study the metabolic fate of the compound. nih.gov The synthesis of these analogs involves incorporating the isotope at a specific, stable position within the molecule. moravek.com This can be achieved by using a labeled precursor in the established synthetic route or by developing a new synthetic pathway specifically for radiolabeling. moravek.com For example, tritiation can be achieved using methods catalyzed by frustrated Lewis pairs. uochb.cz The purity and specific location of the label in the final product are confirmed using techniques like radio-HPLC and ³H NMR. uochb.cz
Derivatization Strategies for Analytical and Mechanistic Studies
Chemical derivatization is a key strategy employed in the analysis of this compound and related steroids to enhance their detectability and improve chromatographic behavior, particularly for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). rsc.org
For GC-MS analysis, derivatization is often required to increase the volatility and thermal stability of the steroid. researchgate.netresearchgate.net A common approach is silylation, where the hydroxyl group at C-17 is converted into a trimethylsilyl (TMS) ether. mdpi.com Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. researchgate.net This modification makes the molecule more suitable for GC analysis by preventing thermal degradation and improving peak shape. researchgate.net
For LC-MS, especially with electrospray ionization (ESI), derivatization aims to improve ionization efficiency, as the native steroid may not ionize well. researchgate.netsigmaaldrich.com
Dansylation: Reaction with dansyl chloride at the C-17 hydroxyl group introduces a tertiary amine moiety. This group is easily protonated, significantly enhancing the signal in positive-ion ESI-MS/MS and allowing for quantification at very low concentrations (pg/mL). nih.govthermofisher.com
Other Reagents: Other derivatizing agents like 4-(dimethylamino)benzoyl chloride (DMABC) can also be used to introduce ionizable groups. sigmaaldrich.com For steroids containing keto groups, reagents like Girard's Reagent P (GP) can be used to introduce a permanently charged quaternary amine group, further enhancing sensitivity. rsc.orgnih.gov
The following table outlines common derivatization strategies for analytical studies:
| Analytical Method | Derivatization Strategy | Reagent | Purpose |
|---|---|---|---|
| GC-MS | Silylation | BSTFA | Increases volatility and thermal stability by converting the C-17 hydroxyl to a TMS ether. researchgate.net |
| LC-MS/MS | Dansylation | Dansyl Chloride | Improves positive-ion ESI efficiency by adding an easily protonated tertiary amine group. nih.gov |
| LC-MS/MS | Benzoylation | DMABC | Adds an ionizable moiety to enhance ESI sensitivity. sigmaaldrich.com |
| LC-MS/MS | Girard's Reaction | Girard's Reagent P | Used for keto-steroids to introduce a permanently charged group. rsc.orgnih.gov |
Metabolism and Biotransformation Research in Non Human Organisms
Demethylation Pathways of 17alpha-Ethylestradiol 3-methyl ether
The initial and most critical step in the biotransformation of this compound is the cleavage of the methyl ether group at the C-3 position, a process known as O-demethylation. This reaction removes the methyl group, converting the prodrug into the more active 17alpha-Ethinylestradiol. This metabolic conversion is not unique to mammalian systems; studies have shown that microbial organisms can also perform this reaction. For instance, fermentation with Corynebacterium sp. has been shown to 3-O-demethylate 17alpha-ethinyl-estradiol-3-methylether to its free 3-hydroxy compound nih.gov. The analogies between these microbial reactions and steroid metabolism in mammals underscore the fundamental nature of this demethylation pathway nih.gov.
The O-demethylation of this compound in animals is primarily catalyzed by the Cytochrome P450 (P450) superfamily of heme-containing monooxygenase enzymes eltislab.comresearchgate.net. These enzymes are crucial for the metabolism of a wide range of xenobiotics and endogenous compounds. While the specific P450 isozyme responsible for the initial demethylation of the parent compound is not definitively identified in all models, the subsequent metabolism of its product, 17alpha-Ethinylestradiol (EE), is well-studied. EE is known to be a mechanism-based inactivator of Cytochrome P450 3A4 (CYP3A4) nih.gov. The metabolism of EE by P450 3A4 generates several metabolites, including 2-hydroxyethynylestradiol as the major product nih.gov. This indicates that P450 enzymes, particularly from the CYP3A family, are central to the metabolic cascade that begins with O-demethylation.
Biotransformation to 17alpha-Ethinylestradiol in Animal Models
A consistent finding across various animal models is the biotransformation of this compound into 17alpha-Ethinylestradiol (ethinyl estradiol (B170435) or EE). This conversion is essential for its biological activity. Studies in baboons have demonstrated that orally administered this compound (mestranol) is effectively demethylated to ethinyl estradiol nih.gov. This demethylation process appears to be a prerequisite for the compound's systemic effects and further metabolic transformations.
Species-Specific Metabolic Patterns of this compound and its Metabolites
Following the initial demethylation, 17alpha-Ethinylestradiol undergoes further biotransformation, leading to a variety of metabolites. The profile of these metabolites exhibits significant quantitative and qualitative differences among species. Research on a structurally related compound, 17 alpha-cyanomethylestradiol 3-methyl ether, revealed remarkable species differences in urinary metabolite patterns among humans, baboons, beagle dogs, minipigs, and rats, highlighting the importance of species selection in metabolic studies nih.gov.
Rabbit : In rabbits, the metabolism of this compound and its demethylated product, 17alpha-Ethinylestradiol, leads to the formation of unique transformation products, specifically involving D-homoannulation, which is an expansion of the D-ring of the steroid nucleus nih.gov.
Baboon : As noted, the primary metabolic event in baboons is the demethylation to 17alpha-Ethinylestradiol nih.gov.
Dog and Minipig : Studies involving similar synthetic estrogens have included beagle dogs and minipigs, confirming that the patterns of biotransformation show significant species-specific variations nih.gov.
Rat : The rat model has been used to study the biliary metabolites of 17alpha-Ethinylestradiol. In male rats, the compounds liberated from biliary conjugates include the parent EE, 2-hydroxy-EE, 16-hydroxy-EE, 2-methoxy-EE, and 2-hydroxymestranol nih.gov. Among these, 2-Methoxy-EE was identified as the principal biliary metabolite nih.gov.
The excretion of metabolites occurs through both urine and bile, often in conjugated forms.
Urinary Excretion : In rabbits, metabolites are excreted in the urine as conjugated estrogens nih.gov. In baboons, a significant percentage of the administered dose of labeled mestranol (B1676317) and ethinyl estradiol is recovered in the urine nih.gov.
Biliary Excretion : In rats, approximately 75% of the radiolabeled material excreted in the bile after administration of 17alpha-Ethinylestradiol is in the form of beta-glucuronides and arylsulfate esters nih.gov. Both EE and its identified metabolites are excreted as both types of conjugates nih.gov.
| Animal Model | Key Metabolic Pathways | Identified Metabolites | Excretion Route |
|---|---|---|---|
| Rabbit | Demethylation, D-Homoannulation nih.gov | D-homoannulated products nih.gov | Urine (as conjugates) nih.gov |
| Baboon | Demethylation nih.gov | 17alpha-Ethinylestradiol nih.gov | Urine nih.gov |
| Rat | Demethylation, Hydroxylation, Methoxyation nih.gov | 2-hydroxy-EE, 16-hydroxy-EE, 2-methoxy-EE, 2-hydroxymestranol nih.gov | Bile (as glucuronides and sulfates) nih.gov |
| Dog | Species-specific biotransformation nih.gov | Not specifically detailed | Urine nih.gov |
| Minipig | Species-specific biotransformation nih.gov | Not specifically detailed | Urine nih.gov |
While hydroxylation and conjugation are common metabolic pathways, more complex transformations can also occur.
Ring Transformation : A notable transformation product observed in rabbits is a D-homoannulated steroid, indicating an expansion of the D-ring from a five-membered to a six-membered ring nih.gov.
Ring Cleavage : Aromatic ring cleavage is a more drastic transformation that has been characterized in bacterial estrogen metabolism. In the bacterium Novosphingobium tardaugens, the degradation pathway involves an initial hydroxylation of the A-ring by a CYP450 enzyme, followed by cleavage of the aromatic ring by a dioxygenase frontiersin.orgnih.gov. This catabolic pathway breaks down the steroid structure, though this process is not a major reported route in mammalian models for this specific compound.
Investigation of D-Homoannulation Pathways in Metabolism
Research has demonstrated that the D-homoannulation of this compound is a notable metabolic pathway in species such as the rabbit and the guinea pig. This biotransformation leads to the formation of D-homosteroids, which are metabolites with a six-membered D-ring instead of the original five-membered ring.
A primary step in the metabolism of this compound is demethylation to its biologically active form, ethinylestradiol. Subsequently, ethinylestradiol undergoes further transformations, including the D-homoannulation pathway.
In studies conducted on guinea pigs, the administration of mestranol resulted in the identification of specific urinary metabolites that confirm the occurrence of in vivo D-homoannulation. The key metabolites identified were D-homoestradiol-17a beta and D-homoestrone. nih.gov It was also noted that very few of the metabolites retained the 3-methyl ether group, indicating that demethylation is a predominant initial step. nih.gov
The following table summarizes the key findings from a study on the urinary metabolites of mestranol in guinea pigs:
| Parameter | Observation |
| Test Organism | Adult female guinea pigs |
| Identified Metabolites | 17alpha-ethinylestradiol (as monoconjugate and diconjugate), D-homoestradiol-17a beta, D-homoestrone |
| Metabolic Pathway Confirmed | In vivo D-homoannulation |
| Status of 3-Methyl Ether Group | Predominantly cleaved (demethylation) prior to further metabolism |
Similar metabolic transformations have been observed in rabbits. Research focusing on the metabolism of 17-alpha-ethynylestradiol and its 3-methyl ether in rabbits also pointed towards D-homoannulation as a significant metabolic event. The identification of D-homosteroids in the urine of these animals provides clear evidence for this specific metabolic route.
The table below outlines the general findings related to the metabolism of this compound in rabbits:
| Parameter | Observation |
| Test Organism | Rabbit |
| Metabolic Process | In vivo D-homoannulation |
| Precursor for D-Homoannulation | Ethinylestradiol (following demethylation of mestranol) |
| Resulting Products | D-homosteroids |
These studies in non-human organisms have been instrumental in elucidating the metabolic fate of this compound, with the D-homoannulation pathway being a distinct and scientifically interesting route of biotransformation in specific species.
Biological Activity and Mechanistic Insights in Vitro and Animal Models
Estrogen Receptor Interactions and Ligand Binding Dynamics
The interaction of 17alpha-Ethylestradiol 3-methyl ether and its analogs with estrogen receptors (ERs) is a key determinant of their biological activity. This interaction is characterized by the affinity of the ligand for the receptor and its ability to activate or inhibit receptor function.
Affinity and Activation of Estrogen Receptor Alpha (ERα)
Affinity and Activation of Estrogen Receptor Beta (ERβ)
Similar to its interaction with ERα, the binding affinity of this compound for estrogen receptor beta (ERβ) is expected to be influenced by the 17α-ethyl group. Generally, many synthetic estrogens exhibit differential affinity for ERα and ERβ, which can lead to tissue-selective effects. However, specific relative binding affinity values for this compound to ERβ are not extensively documented.
Differential Subtype Binding of Metabolites and Analogs
The metabolism of this compound can lead to the formation of various metabolites, which may themselves interact with estrogen receptors. The nature and position of metabolic modifications can alter the binding profile of the resulting compounds, potentially leading to differential affinity for ERα and ERβ. For example, hydroxylation or demethylation could create metabolites with distinct receptor subtype selectivity compared to the parent compound. However, detailed studies characterizing the receptor binding affinities of specific metabolites of this compound are limited.
Non-Genomic Signaling Pathways Mediated by this compound Metabolites
In addition to the classical genomic pathway, estrogens can elicit rapid biological responses through non-genomic signaling pathways. These actions are initiated at the cell membrane and involve the activation of various signaling cascades.
Membrane Estrogen Receptor (mESR) Involvement
Estrogens can interact with membrane-associated estrogen receptors (mERs), which are distinct from the nuclear receptors. nih.gov These receptors can be G-protein coupled receptors or other membrane-associated proteins. nih.gov The binding of a ligand, such as a metabolite of this compound, to these mERs can trigger rapid intracellular signaling events. While the direct interaction of this compound or its metabolites with specific mERs has not been extensively studied, the structural similarities to endogenous estrogens suggest a potential for such interactions.
Molecular and Cellular Effects in Model Systems
Direct experimental research detailing the specific molecular and cellular effects of this compound is limited in publicly available scientific literature. However, its structural similarity to other synthetic estrogens, particularly 17alpha-ethinylestradiol (the active metabolite of Mestranol), allows for an informed discussion of its probable mechanisms of action. As an estrogenic compound, its effects are expected to be mediated primarily through interaction with estrogen receptors (ERs), which function as ligand-activated transcription factors to modulate gene expression. wikipedia.org
Upon entering a target cell, estrogenic compounds like this compound (after conversion to its active form) are expected to bind to estrogen receptors (ERα and ERβ). wikipedia.org This binding induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated receptor complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription. wikipedia.org
Studies on the closely related and widely used synthetic estrogen, 17alpha-ethinylestradiol (EE2), provide insight into the potential transcriptional effects. Transcriptomic analyses in various animal models, particularly in fish, have demonstrated that EE2 exposure alters the expression of a wide array of genes. nih.gov The induction of vitellogenin (an egg yolk precursor protein) gene expression in male fish is a well-established and robust biomarker for exposure to estrogenic compounds. nih.gov In murine models, EE2 has been shown to rapidly alter the transcript levels of genes involved in coagulation via ERα. drugbank.com Furthermore, comparative studies with 17beta-estradiol (E2) in autoimmune-prone mice revealed that EE2 and E2 regulate both common and hormone-specific immune-related genes, with 190 genes altered by E2 and 251 by EE2. nih.gov Given these findings, it is highly probable that this compound would influence a similar suite of estrogen-responsive genes, though the magnitude and specificity of this influence would depend on its metabolic activation and receptor binding affinity.
The transcriptional changes induced by estrogens translate into effects on various physiological pathways. While specific data for this compound on these pathways is scarce, a related compound, 17alpha-cyanomethyl-estradiol-3-methyl ether, was reported to decrease cholesterol levels in postmenopausal women, suggesting an influence on lipid metabolism. nih.gov
More extensive research on 17alpha-ethinylestradiol (EE2) and the natural estrogen 17beta-estradiol (E2) has elucidated significant immunomodulatory roles. nih.govnih.gov In mouse models, both EE2 and E2 were found to increase the numbers of splenic neutrophils, enhance the expression of neutrophil serine proteases and myeloperoxidase, and promote the production of nitric oxide and monocyte chemoattractant protein-1. nih.govquanterix.com These actions indicate a clear impact on the innate immune system. However, the two estrogens also showed differential effects; for example, upon stimulation of Toll-like receptor 9 (TLR9), EE2 suppressed IFNα production, whereas E2 increased it. nih.govquanterix.com Natural estradiol (B170435) (E2) is known to regulate the innate immune response in epithelial cells by modulating the expression of cytokines and antimicrobial peptides. nih.gov It can also promote a state of "trained immunity" in macrophages, enhancing resistance to sepsis in female mice. frontiersin.org These findings underscore the complex and potent effects of synthetic and natural estrogens on inflammatory and immune pathways.
| Immunological Parameter | Effect of E2 Exposure | Effect of EE2 Exposure | Comment |
|---|---|---|---|
| Splenic Neutrophil Count | Increased | Increased | Common effect on innate immune cells. |
| Neutrophil Serine Protease Expression | Enhanced | Enhanced | Common effect on neutrophil function. |
| Nitric Oxide (NO) Production | Increased | Increased | Common effect on inflammatory mediators. |
| Monocyte Chemoattractant Protein-1 (MCP-1) | Increased | Increased | Common effect on chemokine production. |
| IFNα production (post-TLR9 stimulation) | Increased | Suppressed | Hormone-specific differential effect. |
| Global DNA Methylation (Splenic Leukocytes) | No significant change | Significantly reduced | Differential epigenetic effect. |
Structure-Activity Relationships (SAR) for Estrogenic Potency
The biological activity of this compound is critically determined by two key structural features: the 3-methyl ether group and the 17alpha-ethyl substituent on the steroid skeleton.
The presence of a methyl ether group at the C-3 position of the phenolic A-ring renders the molecule a biologically inactive prodrug. drugbank.comwikipedia.org This is analogous to Mestranol (B1676317), which is the 3-methyl ether of 17alpha-ethinylestradiol. drugbank.comwikipedia.orghealth.state.mn.us For the compound to exert its estrogenic effects, it must first undergo metabolic O-demethylation in the liver to its active form, 17alpha-ethylestradiol. drugbank.comhealth.state.mn.us This conversion is rapid and efficient, with studies on Mestranol showing a conversion efficiency to ethinylestradiol of approximately 70%. wikipedia.orghealth.state.mn.us
The primary function of the 3-methyl ether group is to protect the phenolic hydroxyl group from rapid first-pass metabolism (specifically, sulfation and glucuronidation) in the gut and liver. wikipedia.orgvt.edu This protection significantly increases the oral bioavailability and metabolic stability of the compound compared to its un-etherified counterpart. wikipedia.orgvt.edu
The substituent at the 17alpha-position dramatically influences the compound's ability to bind to and activate the estrogen receptor. Spectroscopic and binding studies have shown that 17alpha-ethyl-estradiol has very low receptor binding affinity and consequently, reduced biological activity. nih.gov This is in stark contrast to 17alpha-ethinylestradiol, which exhibits strong receptor binding. nih.gov The reduced activity of the 17alpha-ethyl derivative is attributed to steric hindrance; the ethyl group physically shields the 17beta-hydroxyl group, which is a critical site for hydrogen bonding within the receptor's ligand-binding pocket. nih.gov This shielding restricts the free rotation of the hydroxyl group and hinders optimal interaction with the receptor. nih.gov
In comparison, the 17alpha-ethinyl group (a carbon-carbon triple bond) is more linear and less bulky, allowing for high-affinity binding. In fact, 17alpha-ethinylestradiol (EE2) generally displays a higher binding affinity for the estrogen receptor than the natural hormone 17beta-estradiol (E2). documentsdelivered.comoup.com The parent compound without a 17alpha-substituent, 17alpha-estradiol, is a very weak estrogen with a receptor binding affinity of less than 1% of that of 17beta-estradiol. oup.com
| Compound | RBA (%) (Compared to 17beta-Estradiol = 100%) | Key Structural Feature | Reference |
|---|---|---|---|
| 17beta-Estradiol (E2) | 100 | Natural hormone, 17beta-OH | oup.com |
| 17alpha-Ethinylestradiol (EE2) | ~120-190 | 17alpha-ethinyl group | oup.com |
| 17alpha-Ethylestradiol | Very Low | 17alpha-ethyl group (steric hindrance) | nih.gov |
| 17alpha-Estradiol | ~0.5 | 17alpha-OH (epimer of E2) | oup.com |
| Mestranol (EE2 3-methyl ether) | ~0.1-2.3 | Inactive prodrug (requires demethylation) | wikipedia.org |
Epigenetic Modulation in Response to this compound Exposure
There are no studies to date that have specifically investigated the epigenetic effects of exposure to this compound. However, research into its close structural analog, 17alpha-ethinylestradiol (EE2), has revealed significant epigenetic activity. nih.gov
In a study using an autoimmune-prone mouse model, exposure to EE2 was found to cause a significant reduction in global DNA methylation in splenic leukocytes. nih.govquanterix.com Notably, this effect was specific to the synthetic estrogen, as no significant change in global DNA methylation was observed in mice exposed to the natural hormone 17beta-estradiol (E2). nih.govquanterix.com Furthermore, EE2 exposure resulted in more pronounced alterations in the expression of microRNAs (miRNAs), which are key epigenetic regulators, compared to E2. nih.govquanterix.com
These findings demonstrate that synthetic estrogens can have unique epigenetic profiles that differ from natural hormones. Such epigenetic alterations, including changes in DNA methylation and miRNA expression, can lead to stable changes in gene expression patterns that may underlie some of the long-term physiological effects of these compounds. Given the potent and distinct epigenetic effects of EE2, it is plausible that this compound, upon metabolic activation, could also modulate the epigenome, representing an important area for future investigation.
Role of S-Adenosylmethionine Metabolism and DNA Methylation
The intricate relationship between synthetic estrogens, such as this compound (mestranol), and fundamental cellular processes like S-Adenosylmethionine (SAM) metabolism and DNA methylation is an area of growing scientific interest. While direct and extensive research specifically detailing mestranol's impact on these pathways is limited, existing studies on related compounds and metabolic processes provide a foundational understanding of potential interactions. The metabolism of mestranol itself involves a demethylation process, inherently linking it to the cellular machinery that governs methyl group transfer, in which SAM is a pivotal player.
S-Adenosylmethionine is the primary methyl donor for most transmethylation reactions within the body. publisherspanel.com This includes the methylation of DNA, a key epigenetic modification that regulates gene expression without altering the DNA sequence itself. publisherspanel.commdpi.com The synthesis and catabolism of SAM are tightly regulated, particularly in the liver, which is the primary site of its metabolism. publisherspanel.com Alterations in SAM homeostasis can, therefore, have widespread effects on cellular function, including the epigenetic landscape.
While specific studies on mestranol's direct influence on SAM levels or DNA methyltransferases (DNMTs) are not extensively documented in the available literature, the metabolism of mestranol to its active form, ethinyl estradiol, involves O-demethylation. nih.gov This process, while primarily catabolic, underscores the compound's interaction with the broader one-carbon metabolism pathways where SAM is a central molecule.
Research on the closely related synthetic estrogen, ethinyl estradiol, offers some mechanistic insights that may be relevant. Studies in animal models have shown that developmental exposure to ethinyl estradiol can lead to changes in DNA methylation and gene expression in brain regions like the hypothalamus and hippocampus. nih.gov For instance, in rats, such exposure has been linked to altered DNA methylation patterns of genes such as the brain-derived neurotrophic factor (Bdnf). nih.gov These findings suggest that synthetic estrogens can influence the epigenetic programming of key genes.
The broader context of how xenobiotics can affect DNA methylation is also informative. Environmental compounds, including endocrine disruptors, have been shown to alter DNA methylation patterns, potentially leading to long-term changes in gene expression. medicinacomplementar.com.br These epigenetic alterations can occur through various mechanisms, including the direct inhibition of DNMTs or indirect effects on the availability of methyl donors like SAM. medicinacomplementar.com.br
In one animal model, the metabolism of mestranol in rabbits was described, and "methylation" was listed as a relevant metabolic process, although the specific role of SAM or the extent of DNA methylation was not detailed. nih.gov This suggests that methylation pathways are involved in the biotransformation of mestranol and its metabolites.
Environmental Fate and Ecotoxicological Research
Environmental Occurrence and Distribution in Aquatic Systems
The entry of Mestranol (B1676317) into aquatic environments primarily occurs through the discharge of treated and untreated wastewater, as human excretion is a major pathway for the compound to enter the sewage system. health.state.mn.us
Mestranol has been detected in various aquatic environments, though its concentration can be variable depending on the location and analytical detection limits. In a study of the Venice lagoon, which receives both industrial and municipal wastewater, Mestranol was detected in water samples with concentrations ranging from 2.8 to 211 ng/L. Similarly, monitoring in Minnesota has identified Mestranol in surface waters at a maximum concentration of 0.071 ppb (equivalent to 71 ng/L). health.state.mn.us The compound was also found in a single shallow private well at a concentration of 0.0007 ppb (0.7 ng/L). health.state.mn.us
Conversely, some studies have not detected Mestranol, suggesting that its presence can be below the limits of detection in certain areas. For instance, research in the Seine river estuary in France did not detect synthetic estrogens like Mestranol, where the detection limits of the analytical procedure were between 0.1 and 2.4 ng/L.
| Location | Matrix | Concentration Range |
| Venice Lagoon | Water | 2.8 - 211 ng/L |
| Minnesota, USA | Surface Water | Up to 71 ng/L |
| Minnesota, USA | Shallow Private Well | 0.7 ng/L |
| Seine River Estuary, France | Surface Water / Effluent | Not Detected (<0.1-2.4 ng/L) |
Due to its chemical properties, Mestranol can partition from the water column and accumulate in sediments. In the Venice lagoon, Mestranol was found in sediment samples at concentrations ranging from 3.1 to 289 µg/kg dry weight. This indicates that sediments can act as a significant reservoir for this contaminant in aquatic systems.
While the potential for bioaccumulation exists, specific data on the concentration of Mestranol in the tissues of aquatic organisms are limited. However, it is known that Mestranol and its active form, EE2, can accumulate in fish and plants. health.state.mn.us The occurrence of endocrine-disrupting effects in aquatic life, such as the feminization of male fish, implies that these compounds are taken up by organisms at levels sufficient to cause biological responses. mdpi.comnih.gov
Environmental Transformation and Degradation Processes
Once in the environment, Mestranol is subject to various transformation and degradation processes that determine its persistence and ultimate fate.
The primary transformation pathway for Mestranol is demethylation to form the more potent and well-studied estrogen, 17alpha-ethinylestradiol (EE2). health.state.mn.us This process can occur during wastewater treatment. The subsequent biodegradation of EE2 is considered the main mechanism for its removal in activated sludge systems. nih.gov
Research has shown that the biodegradation of EE2 is effectively carried out by heterotrophic bacteria commonly found in activated sludge, such as various species of Rhodococcus. nih.gov One study demonstrated that Rhodococcus rhodochrous was able to completely remove detectable levels of EE2 within 48 hours. nih.gov Significant biodegradation of EE2 appears to occur primarily under aerobic conditions.
Mineralization refers to the complete degradation of an organic compound to its inorganic constituents, such as carbon dioxide and water. While studies specifically detailing the complete mineralization of Mestranol are scarce, research on its active metabolite EE2 and other estrogens provides insight into potential pathways.
Studies using isotopically labeled estrogens have demonstrated the microbial cleavage of the steroid ring system, confirmed by the release of radiolabeled CO2. nih.gov This provides direct evidence of mineralization for related steroidal estrogens. Furthermore, research on the degradation of EE2 by the bacterium Aeromonas salmonicida identified final metabolites consistent with the TCA cycle, which strongly indicates that mineralization of the compound is occurring. mdpi.com Advanced photocatalytic processes have also been shown to be capable of achieving near-complete mineralization of hormones like ethinylestradiol. rsc.org
Mestranol and particularly its active metabolite EE2 are known for their resistance to degradation compared to natural estrogens. nih.gov Reports from the Minnesota Department of Health indicate that Mestranol does not biodegrade easily and can persist in soil or sediment for years. health.state.mn.us Its metabolite, EE2, can also remain in the environment for months or years, depending on the conditions. health.state.mn.us
The synthetic nature of EE2, specifically the ethinyl group at the C-17 position, makes it more resistant to microbial degradation than the natural hormone 17β-estradiol (E2). nih.gov While the biodegradation half-life for E2 in river water can range from 0.2 to 9 days, EE2 is significantly more persistent. nih.gov However, EE2 is susceptible to photodegradation, with studies showing a half-life on the order of 10 days under ideal laboratory conditions. nih.gov The continuous introduction of these compounds from wastewater effluents contributes to their "pseudo-persistence" in aquatic environments, meaning that despite ongoing degradation, their concentrations are maintained by a constant influx.
Bioaccumulation and Bioconcentration Studies in Aquatic Organisms
The potential for 17alpha-ethinylestradiol (EE2), the active metabolite of 17alpha-Ethylestradiol 3-methyl ether, to accumulate in the tissues of aquatic organisms is a key aspect of its environmental risk profile. Studies have demonstrated its uptake and concentration in both invertebrates and fish, indicating that organisms can accumulate this substance from the surrounding water and potentially from their diet.
Aquatic invertebrates, particularly filter-feeding organisms like bivalves, are susceptible to accumulating contaminants from the water column. Research confirms that EE2 can accumulate in these organisms even when present at very low, trace concentrations in the environment. nih.gov
In laboratory studies, the marine blue mussel (Mytilus edulis) exposed to EE2 showed a consistent pattern of uptake, with the highest concentrations found in the digestive gland, followed by the gills, viscera, gonad, adductor muscle, and plasma. nih.gov This distribution highlights the key role of digestive and respiratory tissues in the uptake process. The depuration, or elimination, of the compound varied significantly between tissues, with half-lives ranging from a few days in the plasma to over three months in the gills, indicating long-term retention in certain organs. nih.gov
Studies on other invertebrates, such as the clam Ruditapes philippinarum, have also detected EE2 in their tissues in environmental settings. scribd.com The capacity for invertebrates to bioaccumulate these compounds is a concern as it provides a potential route of exposure for vertebrate predators higher up the food chain.
Interactive Data Table: EE2 Tissue Distribution and Depuration in Mytilus edulis
Fish can absorb EE2 directly from the water through their gills and from their diet. nih.gov Laboratory experiments have quantified the bioconcentration factor (BCF), which measures the accumulation of a chemical in an organism from the water. In male goldfish (Carassius auratus), a rapid uptake from water was observed, with a BCF reaching a maximum of 377. nih.govgalemys.org This indicates that the concentration of EE2 in the fish can become significantly higher than in the surrounding water. The uptake rate from water has been shown to be rapid, while the elimination rate is considerably slower, contributing to its accumulation. galemys.org
Different fish species exhibit varying capacities for bioaccumulation. For instance, long-term exposure studies with crucian carp (B13450389) (Carassius auratus) showed BCF values for EE2 in muscle tissue ranging from 64 to 123. nih.gov These studies confirm that EE2 is readily taken up and concentrated in fish tissues.
Interactive Data Table: Bioconcentration Factors (BCF) of EE2 in Fish
Advanced Analytical Methodologies for Research and Environmental Monitoring
Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of novel compounds and the identification of metabolites. While mass spectrometry provides information on mass and fragmentation, NMR gives detailed insight into the molecular structure by probing the chemical environment of specific nuclei (e.g., ¹H, ¹³C). nih.gov
In the context of 17alpha-Ethylestradiol 3-methyl ether, NMR is primarily a research tool. Studies on the metabolism of the parent compounds, 17alpha-ethinylestradiol and its 3-methyl ether, have been conducted to identify the resulting metabolic products. nih.gov Techniques such as 2D NMR, including Correlation Spectroscopy (COSY), are particularly powerful. A COSY experiment reveals correlations between proton nuclei that are coupled to each other, allowing researchers to piece together the carbon skeleton of a molecule and determine the precise location of metabolic modifications. nih.gov This is critical for confirming the structure of metabolites formed through processes like hydroxylation or conjugation in vivo.
Immunochemical and Biosensor-Based Detection Methods for Research Applications
While chromatographic methods are the gold standard for confirmation and quantification, immunochemical and biosensor-based methods are valuable for rapid screening and research applications. These methods rely on the specific binding of a biological recognition element to the target analyte.
For estrogens, biosensors have been developed using various recognition elements, including estrogen receptors, enzymes (like horseradish peroxidase or laccase), and aptamers (short single-stranded DNA or RNA sequences). nih.govresearchgate.netresearchgate.net The binding event is converted into a measurable signal, most commonly an electrochemical one. nih.gov For instance, an aptamer-based sensor can detect conformational changes upon binding to its target, which alters an electrochemical signal measured via techniques like differential pulse voltammetry. nih.gov
Although most existing biosensors target parent estrogens like 17β-estradiol, the underlying principles are applicable for developing specific sensors for its derivatives. nih.gov A key challenge in designing such sensors is ensuring high selectivity and minimizing cross-reactivity with other structurally similar steroids. nih.gov Research applications include high-throughput screening of environmental samples or studying receptor-binding interactions.
| Biorecognition Element | Analyte | Detection Method | Limit of Detection (LOD) |
|---|---|---|---|
| Estrogen Receptor-α | 17β-Estradiol | Square-Wave Voltammetry | 1.69 nM |
| Horseradish Peroxidase (HRP) | 17β-Estradiol | Amperometry | 105 nM researchgate.net |
| Split DNA Aptamers | 17β-Estradiol | Differential Pulse Voltammetry | 0.5 x 10⁻¹² M nih.gov |
| Laccase Enzyme | 17β-Estradiol | Electrochemical | 1.3 x 10⁻¹³ M researchgate.net |
Sophisticated Sample Preparation and Extraction Strategies
The effectiveness of any analytical method is highly dependent on the sample preparation and extraction strategy. The goal is to isolate the analyte of interest from the sample matrix, concentrate it, and remove interfering substances. For environmental samples, the two most common techniques are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). dphen1.comresearchgate.net
Solid-Phase Extraction (SPE) is widely used for aqueous samples. The process involves passing the water sample through a cartridge containing a solid sorbent (e.g., C18 or a polymer) that retains the analyte. dphen1.comresearchgate.net Interfering compounds can be washed away with a specific solvent, after which the target analyte is eluted with a different solvent. A typical SPE protocol includes:
Passing the water sample (e.g., 500 mL) through the SPE cartridge. dphen1.com
Rinsing the cartridge to remove interferences. dphen1.com
Drying the cartridge, often under a vacuum. dphen1.com
Eluting the analyte with a small volume of an organic solvent mixture (e.g., 2-propanol/MTBE). dphen1.com
Evaporating the eluate to dryness under a gentle stream of nitrogen and reconstituting the residue in the initial mobile phase for LC-MS analysis. dphen1.com
Liquid-Liquid Extraction (LLE) involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. nih.gov This method is also effective, though it can be more time-consuming and use larger volumes of solvent compared to modern SPE techniques. researchgate.net
For solid samples like soil or sediment, more rigorous methods such as pressurized fluid extraction may be employed. nih.gov The choice of extraction method is critical and must be optimized for the specific matrix, as extraction efficiencies can vary significantly. nih.gov
Solid-Phase Extraction (SPE) Techniques
Solid-Phase Extraction (SPE) is a cornerstone of sample preparation in the analysis of estrogens from aqueous and biological samples. It serves to concentrate the analyte of interest and remove interfering substances, thereby enhancing the sensitivity and reliability of subsequent analytical measurements. thermofisher.comsigmaaldrich.com For estrogenic compounds, reversed-phase SPE cartridges, such as those packed with C18-bonded silica, are frequently utilized.
The general procedure for SPE involves four main steps:
Conditioning: The sorbent is treated with a solvent like methanol, followed by water or a buffer to activate the stationary phase.
Loading: The sample is passed through the cartridge, and the analyte, along with some matrix components, is retained on the sorbent.
Washing: The cartridge is washed with a solvent that is strong enough to elute weakly bound interfering compounds but weak enough to leave the analyte on the sorbent.
Elution: A strong solvent is used to desorb the analyte from the sorbent for collection.
While specific SPE protocols for this compound are not extensively documented, methods developed for similar synthetic estrogens, such as 17α-ethinylestradiol, provide a framework. For instance, molecularly imprinted polymers (MIPs) have been developed as selective sorbents for the extraction of natural and synthetic estrogens from water samples, demonstrating high recoveries. nih.gov
Table 1: General SPE Parameters for Estrogen Analysis
| Parameter | Description | Common Examples for Estrogens |
|---|---|---|
| Sorbent Type | The solid material in the SPE cartridge that retains the analyte. | C18, C8, Polymeric Sorbents (e.g., Oasis HLB), Molecularly Imprinted Polymers (MIPs) |
| Conditioning Solvents | Solvents used to prepare the sorbent for sample loading. | Methanol, Acetonitrile, Water |
| Washing Solvents | Solvents used to remove interferences from the sorbent. | Water, Methanol/Water mixtures |
| Elution Solvents | Solvents used to recover the analyte from the sorbent. | Methanol, Acetonitrile, Ethyl acetate |
Diphasic Dialysis for Complex Biological Matrices
For particularly complex biological matrices such as animal tissues or hair, diphasic dialysis offers a unique approach to sample purification. This technique combines extraction and dialysis to separate the analyte of interest from the bulk of the matrix. A study on the analysis of ethinylestradiol in cattle hair employed alkaline digestion followed by purification using diphasic dialysis. nih.gov In this method, the digested sample is placed on one side of a dialysis membrane, while an extraction solvent is on the other. The analyte of interest partitions across the membrane into the extraction solvent, leaving larger interfering molecules behind. Key parameters to optimize for this technique include pH, extraction solvent, temperature, time, and agitation speed. nih.gov While not specifically documented for this compound, this methodology demonstrates potential for its extraction from challenging biological samples.
Derivatization for Enhanced Detectability
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). For estrogens, derivatization can enhance ionization efficiency, improve chromatographic separation, and increase the specificity of detection. nih.govnih.gov
Common derivatization strategies for estrogens involve targeting the phenolic hydroxyl group. Silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), are frequently used to create more volatile and thermally stable derivatives for GC analysis. researchgate.net For LC-MS, derivatization with reagents that introduce a permanently charged moiety can significantly enhance the ionization efficiency in electrospray ionization (ESI). An example is the use of 2-fluoro-1-methylpyridinium-p-toluenesulfonate (FMP-TS) to create methylpyridinium ether derivatives of estrogens, which has been shown to improve analytical specificity and sensitivity. nih.gov Dansyl chloride is another reagent used to derivatize estrogens, leading to enhanced detection in LC-MS/MS analysis of environmental water samples. researchgate.net
Table 2: Common Derivatization Reagents for Estrogens
| Reagent | Target Functional Group | Analytical Technique | Benefit |
|---|---|---|---|
| BSTFA | Hydroxyl groups | GC-MS | Increases volatility and thermal stability |
| FMP-TS | Phenolic hydroxyl group | LC-MS | Introduces a permanent positive charge, enhancing ionization |
| Dansyl Chloride | Phenolic hydroxyl group | LC-MS/MS | Improves ionization efficiency and sensitivity |
Method Validation Parameters in Academic Research
The validation of an analytical method is crucial to ensure that the results are reliable and reproducible. For academic research involving the quantification of compounds like this compound, several key parameters are evaluated.
Linearity, Precision, Recovery, and Detection Limits
Linearity: This parameter assesses the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. It is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the coefficient of determination (R²). For estrogen analysis, R² values greater than 0.99 are generally considered acceptable. nih.govresearchgate.net
Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of estrogens at low concentrations, RSD values below 15-20% are often targeted. researchgate.net
Recovery: Recovery experiments are performed to determine the accuracy of a method by measuring the amount of analyte that can be retrieved from a sample matrix after the entire analytical process. For environmental and biological samples, recoveries in the range of 80-120% are generally considered acceptable. nih.govresearchgate.net
Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantitation (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy. For synthetic estrogens in environmental samples, LOQs in the low nanogram per liter (ng/L) range are often required. nih.govresearchgate.net
Table 3: Example Method Validation Parameters for a Related Compound (17α-ethinylestradiol) in Aqueous Samples
| Parameter | Reported Value | Reference |
|---|---|---|
| Linearity (R²) | > 0.999 | researchgate.net |
| Precision (RSD) | 0.01% to 0.09% | researchgate.net |
| Recovery | 100% (in tap water) | researchgate.net |
| Limit of Quantitation (LOQ) | 1 ng/L | researchgate.net |
Challenges in Environmental Matrix Analysis
The analysis of this compound and other synthetic estrogens in environmental matrices is fraught with challenges. Environmental samples such as surface water, wastewater, and sediment are incredibly complex and contain a multitude of organic and inorganic compounds that can interfere with the analysis. nih.gov
One of the primary challenges is the presence of matrix effects in LC-MS analysis, where co-eluting compounds can either suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Sample preparation techniques like SPE are designed to minimize these effects, but they may not always be completely effective.
Another significant challenge is the very low environmental concentrations of these compounds, often in the ng/L or even picogram per liter (pg/L) range. nih.gov Achieving the required sensitivity for detection and quantification necessitates highly efficient sample enrichment and sophisticated analytical instrumentation. Furthermore, the potential for degradation or transformation of the analyte during sample collection, storage, and preparation must be carefully considered and controlled to ensure accurate results. researchgate.net
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 17α-ethylestradiol 3-methyl ether, and how do they influence experimental design?
- Answer: The compound is a white to creamy white crystalline powder with a melting point of 150–154°C . Its solubility profile is critical for solvent selection:
Q. What synthetic routes are available for 17α-ethylestradiol 3-methyl ether, and how can purity be optimized?
- Answer: A common method involves dehydrogenation of dihydro derivatives (e.g., 1,4-dihydro-17α-methylestradiol 3-methyl ether) using catalysts like palladium, followed by purification via flash chromatography (e.g., benzene-EtOAc 10:1) and recrystallization from methanol . Purity optimization requires monitoring by TLC and NMR to isolate crystalline fractions (e.g., 99–103°C melting point for pure product) .
Advanced Research Questions
Q. How can researchers resolve contradictions in optical rotation data reported for 17α-ethylestradiol 3-methyl ether?
- Answer: Discrepancies arise from pharmacopeial differences (e.g., British Pharmacopoeia: [α]D –20° to –24° vs. Japanese standards: +2° to +8°) . To resolve this:
Standardize conditions: Use identical solvent, temperature, and concentration.
Cross-validate: Compare with synthetic intermediates (e.g., 17α-methylestradiol 3-methyl ether) via NMR to confirm stereochemical integrity .
Reference calibration: Use certified reference standards with traceable optical rotation data .
Q. What advanced analytical methods are recommended for characterizing synthetic byproducts in 17α-ethylestradiol 3-methyl ether production?
- Answer:
- UV-Vis spectroscopy: Monitor reaction kinetics (e.g., dehydrogenation rates via absorbance at 280 nm) .
- High-resolution mass spectrometry (HRMS): Confirm molecular ions (e.g., C21H26O2, M+310.4) and detect impurities (e.g., 7α-substituted derivatives) .
- Multidimensional NMR: Assign stereochemistry using 2D COSY and NOESY to distinguish α/β configurations .
Q. How can researchers validate the stability of 17α-ethylestradiol 3-methyl ether under varying storage conditions?
- Answer:
Accelerated degradation studies: Expose samples to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
HPLC-PDA analysis: Quantify degradation products (e.g., oxidation at C17) using C18 columns and methanol-water gradients .
Kinetic modeling: Calculate activation energy (Ea) via Arrhenius plots to predict shelf life .
Methodological Considerations
Q. What strategies are effective in synthesizing biotinylated derivatives of 17α-ethylestradiol 3-methyl ether for receptor-binding studies?
- Answer:
- Stepwise functionalization: Introduce biotin via esterification or click chemistry at the 6- or 17-position while protecting hydroxyl groups with tetrahydropyranyl (THP) ethers .
- Purification: Use Florisil chromatography (hexane:EtOAc gradients) to isolate derivatives, confirmed by HRMS and ¹H NMR .
Q. How should researchers address discrepancies in solubility data during formulation development?
- Answer:
Phase-solubility diagrams: Test co-solvents (e.g., PEG 400) or cyclodextrins to enhance aqueous solubility .
Dynamic light scattering (DLS): Assess particle size distribution in nanoemulsions to prevent crystallization .
Data Interpretation and Validation
Q. What statistical approaches are recommended for analyzing contradictory bioactivity data in estrogen receptor assays?
- Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
